6-[(4-Chlorobenzoyl)amino]hexanoic acid
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Overview
Description
6-[(4-Chlorobenzoyl)amino]hexanoic acid is a versatile chemical compound used in various scientific research fields. Its unique properties make it suitable for applications in drug development, organic synthesis, and material science exploration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-Chlorobenzoyl)amino]hexanoic acid typically involves the reaction of 4-chlorobenzoyl chloride with hexanoic acid in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:
4-Chlorobenzoyl chloride+Hexanoic acidBase6-[(4-Chlorobenzoyl)amino]hexanoic acid
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-[(4-Chlorobenzoyl)amino]hexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the desired product, but typically involve controlled temperatures and pH levels.
Major Products Formed
Major products formed from these reactions include carboxylic acids, ketones, alcohols, amines, and substituted derivatives of this compound.
Scientific Research Applications
6-[(4-Chlorobenzoyl)amino]hexanoic acid is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: It is explored for its potential therapeutic effects and as a precursor for drug development.
Industry: The compound is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 6-[(4-Chlorobenzoyl)amino]hexanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects in medical applications .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-[(4-Chlorobenzoyl)amino]hexanoic acid include:
- 6-aminohexanoic acid
- 4-chlorobenzoyl chloride
- Hexanoic acid
Uniqueness
This compound is unique due to its specific structure, which combines the properties of 4-chlorobenzoyl chloride and hexanoic acid. This combination allows it to participate in a wide range of chemical reactions and makes it suitable for diverse applications in scientific research.
Properties
IUPAC Name |
6-[(4-chlorobenzoyl)amino]hexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO3/c14-11-7-5-10(6-8-11)13(18)15-9-3-1-2-4-12(16)17/h5-8H,1-4,9H2,(H,15,18)(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVVXUQMNFZJIBO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCCCCC(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.